molecular formula C25H26FN5O2 B2957725 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE CAS No. 840464-52-0

2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE

Cat. No.: B2957725
CAS No.: 840464-52-0
M. Wt: 447.514
InChI Key: NEARVXUFLXYVLU-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE is a synthetic quinoxaline derivative characterized by a piperazine-fluorophenyl substituent at the quinoxaline core and a cyano-acetate ester side chain. The compound’s structure combines a quinoxaline scaffold with a 4-(4-fluorophenyl)piperazine moiety, a feature shared with bioactive analogs reported in kinase inhibitor research . The 2-methylpropyl ester and cyano groups may enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile.

Properties

IUPAC Name

2-methylpropyl 2-cyano-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-17(2)16-33-25(32)20(15-27)23-24(29-22-6-4-3-5-21(22)28-23)31-13-11-30(12-14-31)19-9-7-18(26)8-10-19/h3-10,17,20H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARVXUFLXYVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives.

Scientific Research Applications

2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperazine moiety.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its unique structure allows for the study of interactions with various biological targets, potentially leading to the discovery of new biochemical pathways.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoxaline core may interact with DNA or proteins, affecting their function. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other quinoxaline and piperazine-containing derivatives allow for meaningful comparisons. Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Data Reported Activity
6-Fluoro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10b) Cinnoline 4-(4-Fluorophenyl)piperazine, 6-fluoro, 4-methyl 79 158–160 $^1$H-NMR (CDCl$_3$): δ 7.55–6.80 (m, aromatic), 3.60–3.20 (m, piperazine protons) Not explicitly stated
6-Chloro-3-(4-(4-fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10c) Cinnoline 4-(4-Fluorophenyl)piperazine, 6-chloro, 4-methyl 65 145–147 HRMS: m/z 411.1152 (calc. for C${20}$H${19}$ClF$1$N$5$) Not explicitly stated
4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine (I) Quinoxaline 4-(4-Fluorophenyl), pyridin-2-amine (N-isopropyl) Not reported Not reported $^1$H-NMR (DMSO-d$_6$): δ 8.80–6.90 (m, aromatic), 4.10 (m, isopropyl) p38 MAP kinase inhibition
Target Compound: 2-METHYLPROPYL 2-CYANO-2-{3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOXALIN-2-YL}ACETATE Quinoxaline 4-(4-Fluorophenyl)piperazine, 2-cyano, 2-methylpropyl ester Not reported Not reported Not available (inferred: IR/NMR peaks for ester, cyano, and piperazine groups) Hypothesized kinase inhibition

Structural and Functional Comparisons

Core Heterocycle: The target compound features a quinoxaline core, whereas compounds 10b and 10c (from ) are based on cinnoline, an isomer of quinoxaline. Quinoxalines are more extensively studied for kinase inhibition due to their planar structure and ability to intercalate with biomolecules . Compound I () shares the quinoxaline core but replaces the piperazine-fluorophenyl group with a pyridin-2-amine substituent, demonstrating the structural flexibility of this scaffold .

Substituent Effects: The 4-(4-fluorophenyl)piperazine group in the target compound and 10b/10c is associated with enhanced binding to neurotransmitter receptors and kinase ATP pockets .

Synthesis and Yield: Piperazine-substituted cinnolines (10b/10c) are synthesized via nucleophilic aromatic substitution, achieving yields of 65–79% . The target compound likely requires similar steps but with esterification or cyano-group incorporation, which may affect yield.

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